4-Iso-propylbenzylmagnesium chloride

Übersicht

Beschreibung

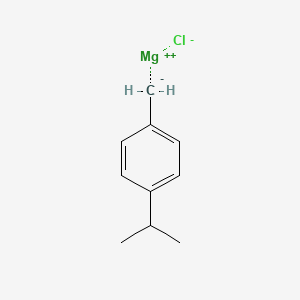

4-Iso-propylbenzylmagnesium chloride is an organometallic compound that contains a carbon-magnesium bond. It is commonly used as a Grignard reagent in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions to form carbon-carbon bonds. Its molecular formula is C10H13ClMg, and it has a molecular weight of 192.97 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Iso-propylbenzylmagnesium chloride is typically prepared by the reaction of 4-iso-propylbenzyl chloride with magnesium metal in the presence of an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The general reaction is as follows:

4-iso-Propylbenzyl chloride+Mg→4-iso-Propylbenzylmagnesium chloride

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms to ensure thorough mixing of the reactants. The reaction conditions are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization to remove any unreacted starting materials or by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Iso-propylbenzylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Coupling Reactions: It is used in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Halides: Alkyl halides, aryl halides.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Biaryl Compounds: Formed from coupling reactions.

Substituted Benzyl Compounds: Formed from substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-Iso-propylbenzylmagnesium chloride has diverse applications in scientific research:

Organic Synthesis: Used as a Grignard reagent to form carbon-carbon bonds in the synthesis of complex organic molecules.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Agrochemicals: Used in the production of agrochemical compounds.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 4-iso-propylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers such as carbonyl groups. The magnesium atom acts as a Lewis acid, enhancing the nucleophilicity of the carbon atom bonded to it. This allows the compound to effectively participate in various addition and substitution reactions. The molecular targets include carbonyl compounds, halides, and other electrophilic species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylmagnesium chloride

- Benzylmagnesium chloride

- 4-Methylbenzylmagnesium chloride

Uniqueness

4-Iso-propylbenzylmagnesium chloride is unique due to the presence of the iso-propyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in chemical reactions compared to other similar Grignard reagents .

Biologische Aktivität

4-Iso-propylbenzylmagnesium chloride (IBMgCl) is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are crucial in organic synthesis and have been studied for their potential biological activities. This article provides a comprehensive overview of the biological activity of IBMgCl, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 405506-94-7

- Molecular Formula : C12H17ClMg

The compound features an iso-propyl group attached to a benzyl moiety, which is coordinated to magnesium and chloride ions. This structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of IBMgCl is primarily attributed to its ability to act as a nucleophile. Grignard reagents can react with various electrophiles, including carbonyl compounds, halides, and other functional groups. This reactivity allows IBMgCl to participate in:

- Nucleophilic Addition : Reacting with electrophilic centers in biomolecules.

- Metal Coordination : Interacting with enzymes and proteins through metal coordination, which can modulate their activity.

Anticancer Properties

Recent studies have indicated that IBMgCl exhibits potential anticancer properties. Research has shown that IBMgCl can induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Cell Proliferation : Studies demonstrated that IBMgCl effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells.

- Induction of Apoptosis : The compound was found to activate caspase pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

IBMgCl has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against certain bacterial strains:

- Gram-positive Bacteria : It has shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae.

- Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of IBMgCl on human breast cancer cells (MCF-7).

- Findings : The study revealed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to oxidative stress induction and mitochondrial dysfunction.

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antibacterial activity of IBMgCl against various pathogens.

- Findings : The compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against tested strains. The study concluded that IBMgCl could be a potential candidate for developing new antimicrobial agents.

Comparative Analysis

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Nucleophilic addition, apoptosis induction |

| Other Grignard Reagents | Variable | Limited | Varies based on substituents |

Eigenschaften

IUPAC Name |

magnesium;1-methanidyl-4-propan-2-ylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.ClH.Mg/c1-8(2)10-6-4-9(3)5-7-10;;/h4-8H,3H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBQRPOGIJORCJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.